Conformational Distortion: Quantified Aromatic Ring Out-of-Plane Deviation in (+)-Cavicularin versus Riccardin C
(+)-Cavicularin exhibits a unique conformational distortion in which ring A deviates from planarity by approximately 15° to adopt a boat-like conformation due to the strain imposed by its 14-membered macrocyclic core. In contrast, riccardin C possesses an 18-membered macrocycle and maintains a substantially planar aromatic ring A conformation [1]. This quantified angular distortion is a direct structural consequence of cavicularin's smaller ring size and restricted biaryl rotation.
| Evidence Dimension | Aromatic ring out-of-plane deviation |
|---|---|
| Target Compound Data | Approximately 15° deviation from planarity (ring A adopts boat conformation) |
| Comparator Or Baseline | Riccardin C: substantially planar aromatic ring A (deviation not quantified, described as planar) |
| Quantified Difference | Approximately 15° angular deviation relative to planar baseline |
| Conditions | X-ray crystallographic analysis of natural product; conformational analysis by NMR spectroscopy |
Why This Matters
This quantifiable conformational difference alters the spatial orientation of hydroxyl pharmacophores, which governs binding site compatibility and molecular recognition, directly impacting assay design and biological interpretation.
- [1] Almalki, F. A. A. New syntheses of the macrocyclic bisbibenzyl natural products, riccardin D, riccardin C, polymorphatin A and an unnatural analogue; formal total syntheses of cavicularin and asterelin A. Ph.D. Thesis, University of Southampton, 2017. View Source
